molecular formula C15H17N3O2S B2930901 N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}butanamide CAS No. 1009580-96-4

N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}butanamide

Cat. No.: B2930901
CAS No.: 1009580-96-4
M. Wt: 303.38
InChI Key: DODFBPHSLLNIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-oxo-2-phenyl-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}butanamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and a butanamide chain at position 3. Its structure combines a sulfur-containing thiophene ring fused to a pyrazole moiety, which is further functionalized with a ketone group at position 4. This compound has garnered interest in medicinal chemistry, particularly for its role as a scaffold in enzyme inhibition studies .

Properties

IUPAC Name

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-2-6-14(19)16-15-12-9-21(20)10-13(12)17-18(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODFBPHSLLNIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}butanamide is a complex organic compound with a unique thieno[3,4-c]pyrazole core structure. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 270.35 g/mol

The compound features a thieno[3,4-c]pyrazole ring system fused to a phenyl group and an amide functional group. This structural configuration is believed to contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thieno[3,4-c]Pyrazole Core : This step may involve cyclization reactions using appropriate precursors.
  • Introduction of the Butanamide Moiety : The final step often includes the acylation of an amine with butyric acid derivatives.

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity:

Anti-inflammatory Activity

Studies have shown that compounds with similar thieno[3,4-c]pyrazole structures demonstrate anti-inflammatory effects. For instance:

CompoundIC50 (μM)Reference
Celecoxib0.05
Thieno-Pyrazole Derivative0.024

These results suggest that the compound may inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways.

Analgesic Activity

The analgesic properties of this compound have been evaluated through various animal models. The results indicate effective pain relief comparable to standard analgesics:

  • Writhing Test : This test measures the reduction in pain-induced writhing in mice.
    • Results : The compound significantly reduced writhing compared to control groups.
  • Hot Plate Test : This test assesses pain response based on reaction time.
    • Results : Enhanced latency times were observed in treated groups.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

  • Molecular Docking Studies : These studies predict binding affinities to COX enzymes and other targets involved in pain and inflammation.
    • Findings suggest strong interactions with COX enzymes leading to potential therapeutic applications in pain management.
  • Acute Toxicity Assessments : Safety profiles were established through acute toxicity studies in animal models.
    • Results indicated no significant toxic effects at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,4-c]pyrazol-3-yl Acetamides vs. Butanamides

A key structural distinction lies in the amide chain length. The European Patent Bulletin (2023) highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors, where the acetamide group (CH₃CONH-) is replaced by a butanamide (CH₂CH₂CH₂CONH-) in the target compound .

  • However, excessive chain length could reduce binding affinity due to steric hindrance.
  • Pharmacokinetics : Butanamides generally exhibit longer metabolic half-lives than acetamides due to reduced susceptibility to amidase cleavage, a factor critical for sustained enzyme inhibition.

Stereochemical and Substituent Variations in Butanamides

describes complex butanamide derivatives with stereochemical diversity and bulky substituents (e.g., dimethylphenoxy groups). For example:

  • (R)- and (S)-configured butanamides (compounds m, n, o) demonstrate the importance of stereochemistry in biological activity. The target compound lacks chiral centers in its butanamide chain, suggesting a simpler synthetic route but possibly lower target specificity .
  • Aromatic Substitutions: The phenyl group at position 2 in the target compound contrasts with dimethylphenoxy substituents in analogs. Bulky aryl groups may enhance binding to hydrophobic enzyme pockets, while the unsubstituted phenyl group in the target compound could favor metabolic stability.

Heterocyclic Core Modifications

describes a butanamide derivative with a tetrazol-5-yl sulfanyl group and phenoxy substituent, diverging from the thieno-pyrazole core .

  • Thieno-pyrazole vs. Tetrazolyl Systems: The sulfur atom in the thieno ring may confer greater electron-withdrawing effects compared to nitrogen-rich tetrazoles, influencing redox properties and interactions with metal ions in enzyme active sites.
  • Bioavailability: Thieno-pyrazole cores are associated with improved solubility over purely aromatic systems, a critical factor in drug design.

Data Table: Structural and Functional Comparison

Compound Class Key Features Potential Advantages Limitations Reference
Target Compound Thieno[3,4-c]pyrazole core, phenyl at C2, butanamide at C3 Balanced lipophilicity, metabolic stability Limited stereochemical complexity
Acetamide Analogs Shorter CH₃CONH- chain Higher synthetic yield, lower steric hindrance Reduced half-life due to amidase cleavage
Chiral Butanamides Stereochemical diversity (e.g., R/S configurations) Enhanced target specificity Complex synthesis, higher cost
Tetrazolyl Butanamides Tetrazol-5-yl sulfanyl group, phenoxy substituents Strong electron-withdrawing effects, redox activity Potential toxicity from tetrazole metabolites

Research Findings and Implications

  • Autotaxin Inhibition: The patent in suggests that thieno-pyrazole acetamides/butanamides target autotaxin, a enzyme involved in lysophosphatidic acid (LPA) production.
  • Structural Insights : Crystallographic tools like SHELX and ORTEP-3 (–2) are critical for elucidating conformational differences between analogs, though specific data for the target compound are absent in the provided evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.